molecular formula C20H17N3O4 B6541388 methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate CAS No. 1058422-59-5

methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate

Cat. No. B6541388
CAS RN: 1058422-59-5
M. Wt: 363.4 g/mol
InChI Key: ZTFNTHMIAJGZCS-UHFFFAOYSA-N
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Description

“Methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .


Molecular Structure Analysis

The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the field of anticancer drug development . Additionally, further studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

methyl 4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-27-20(26)15-7-9-16(10-8-15)22-18(24)12-23-13-21-17(11-19(23)25)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFNTHMIAJGZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzoate

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